An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2(1H)-quinolinone
An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2(1H)-quinolinone
This technical guide provides a comprehensive overview of the physicochemical properties of 5-amino-2(1H)-quinolinone, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also presents data for structurally related compounds to offer valuable comparative insights. Furthermore, it details established experimental protocols for determining these essential properties and includes visualizations of key experimental workflows and a relevant biological pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial in determining its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). For 5-amino-2(1H)-quinolinone, while some properties can be calculated, specific experimental data remains scarce.
Molecular and Structural Data
Basic molecular information for 5-amino-2(1H)-quinolinone is summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-amino-1H-quinolin-2-one | --INVALID-LINK-- |
| CAS Number | 61317-32-6 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C2C=CC(=O)NC2=C1)N | --INVALID-LINK-- |
Experimental Physicochemical Data
Table of Comparative Experimental Data
| Property | 5-aminoquinoline | 5-aminoisoquinoline | 2-aminoquinoline |
| Melting Point | 106-109 °C[1][2][3] | 128 °C[4] | 131.5 - 132.5 °C[5] |
| Aqueous Solubility | Soluble in DMSO, Methanol[1][3] | 1.4 µg/mL (at pH 7.4)[4] | 0.92 g/L (predicted)[6] |
| pKa | 5.46 (+1) at 20°C[1][3] | Data not available | 6.16 (strongest basic, predicted)[6] |
| logP | Data not available | Data not available | 1.87[5] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of quinolinone derivatives.
Synthesis of 5-amino-2(1H)-quinolinone
A plausible synthetic route for 5-amino-2(1H)-quinolinone can be adapted from the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an activated methylene group. An alternative approach is a domino nitro reduction-heterocyclization.
Representative Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [7]
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Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde derivative and an active methylene compound (e.g., an ester or ketone) in acetic acid, add iron powder.
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Reaction Execution: Heat the mixture under reflux. The iron in acetic acid will reduce the nitro group to an amine in situ.
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Cyclization: The newly formed amino group will then react with the active methylene compound via a Friedländer condensation to form the quinoline ring.
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Work-up: After the reaction is complete, cool the mixture and filter to remove the iron salts.
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Extraction: Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Purification by Column Chromatography
Purification of the synthesized 5-amino-2(1H)-quinolinone can be achieved using column chromatography.
Protocol:
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Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect the eluate in fractions.
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Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-amino-2(1H)-quinolinone.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining thermodynamic solubility.[8][9][10][11][12]
Protocol:
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Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.
-
Compound Distribution: Dissolve a known amount of the compound in one of the phases (usually the aqueous phase).
-
Equilibration: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a sealed container and agitate until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Mandatory Visualizations
The following diagrams illustrate key experimental and biological processes related to 5-amino-2(1H)-quinolinone and its derivatives.
Biological Context: Signaling Pathways
While specific signaling pathways for 5-amino-2(1H)-quinolinone are not yet defined, the broader class of quinolinone derivatives has been shown to interact with various biological targets. For instance, certain quinolinone derivatives act as inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates inflammatory responses.[13] Other studies have implicated quinolinone derivatives as modulators of the Hedgehog-GLI signaling pathway, which is crucial in embryonic development and can be dysregulated in cancer.[14] Furthermore, some quinolinone derivatives have been investigated for their immunosuppressive activity by inhibiting the release of interleukin-2 (IL-2) from T cells, a process involving the NF-κB and NFAT signaling pathways.[15]
Conclusion
This technical guide consolidates the available information on the physicochemical properties of 5-amino-2(1H)-quinolinone. While direct experimental data for this specific molecule is limited, this guide provides valuable context through data from related compounds and established experimental protocols. The provided workflows and diagrams offer a practical framework for the synthesis, purification, and characterization of this and similar quinolinone derivatives. Further experimental investigation is necessary to fully elucidate the specific physicochemical profile of 5-amino-2(1H)-quinolinone and to understand its potential in drug discovery and development.
References
- 1. 5-Aminoquinoline CAS#: 611-34-7 [m.chemicalbook.com]
- 2. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]
- 3. 5-Aminoquinoline | 611-34-7 [chemicalbook.com]
- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
